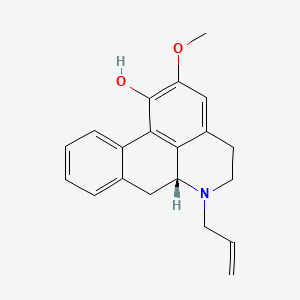
(R)-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol is a complex organic compound that belongs to the class of dibenzoquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds that undergo a series of transformations including alkylation, cyclization, and reduction. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their interactions with biological targets such as enzymes and receptors.
Medicine
In medicine, ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol might be explored for its therapeutic potential. Similar compounds have shown promise in the treatment of various diseases due to their ability to modulate biological pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics such as stability, reactivity, or optical properties.
Mecanismo De Acción
The mechanism of action of ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol include other dibenzoquinolines and related structures. These compounds share a common core structure but differ in their substituents and stereochemistry.
Uniqueness
What sets ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol apart is its specific stereochemistry and functional groups
Propiedades
Número CAS |
37082-19-2 |
|---|---|
Fórmula molecular |
C20H21NO2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(6aR)-2-methoxy-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C20H21NO2/c1-3-9-21-10-8-14-12-17(23-2)20(22)19-15-7-5-4-6-13(15)11-16(21)18(14)19/h3-7,12,16,22H,1,8-11H2,2H3/t16-/m1/s1 |
Clave InChI |
QFUIHTVMGXACOG-MRXNPFEDSA-N |
SMILES isomérico |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC=C)O |
SMILES canónico |
COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)

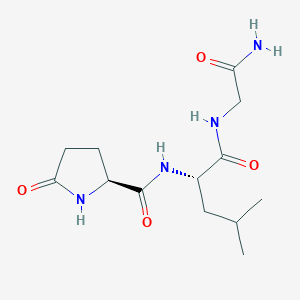


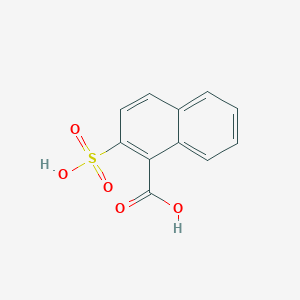

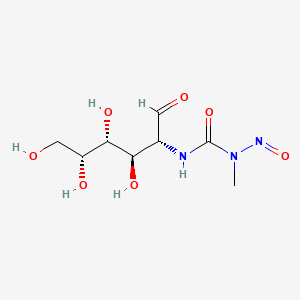
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
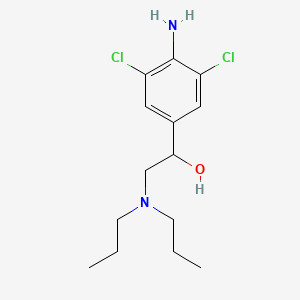
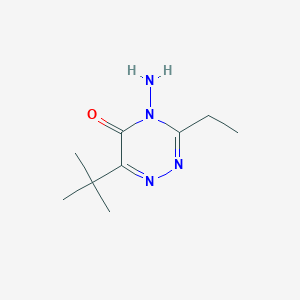
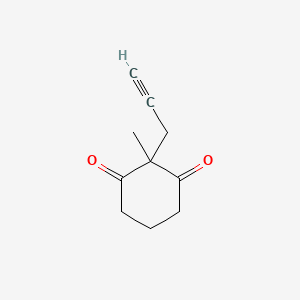
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)

